H-Pro-Asp-OH

Endocrinology Hepatology Peptide Signaling

H-Pro-Asp-OH (L-Prolyl-L-aspartic acid) is a synthetic dipeptide whose biological activity is uniquely peptide-bond dependent: it promotes hepatocyte IGF-1 secretion, whereas a simple mixture of free proline and aspartic acid elicits no response. This makes it an irreplaceable molecular probe for dissecting the GH/IGF-1 axis (JAK2/STAT5, ERK, Akt pathways) and for prolidase/prolinase substrate-specificity studies. Its poor wild-type prolidase susceptibility also supports the design of metabolically stable peptidomimetics. For research programs demanding peptide-specific bioactivity rather than generic amino acid nutrition, generic substitution with free amino acids is not scientifically valid. Available in multiple scales with documented purity.

Molecular Formula C9H14N2O5
Molecular Weight 230.22 g/mol
CAS No. 85227-98-1
Cat. No. B1587111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Asp-OH
CAS85227-98-1
Molecular FormulaC9H14N2O5
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16)
InChIKeyGLEOIKLQBZNKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Asp-OH (Prolyl-Aspartic Acid, CAS 85227-98-1): A Specialized Dipeptide for Biological Research


H-Pro-Asp-OH, also known as L-Prolyl-L-aspartic acid or simply Pro-Asp, is a synthetic dipeptide comprising L-proline and L-aspartic acid linked by a peptide bond [1]. It is a naturally occurring compound found in various biological systems [2]. With a molecular formula of C9H14N2O5 and a molecular weight of 230.22 g/mol, it is a fundamental building block for peptide synthesis and a subject of investigation in diverse research areas, including endocrinology, enzymology, and structural biology .

Why Substituting H-Pro-Asp-OH with its Constituent Amino Acids Fails in Biological Applications


The functional integrity of H-Pro-Asp-OH as a specific dipeptide cannot be replicated by a simple mixture of its constituent amino acids, L-proline and L-aspartic acid. A key patent demonstrates that while the intact dipeptide Pro-Asp effectively promotes the secretion of insulin-like growth factor 1 (IGF-1) in hepatocytes, the combination of free proline and aspartic acid does not elicit the same response [1]. This indicates that the biological activity is contingent upon the specific peptide bond and the resulting conformation, which is essential for recognition by cellular transporters and signaling pathways. This peptide-specific activity, rather than a mere nutritional effect, underscores why generic substitution with free amino acids is not a scientifically valid alternative for research requiring this compound's unique bioactivity [1].

Quantitative Evidence Differentiating H-Pro-Asp-OH from Analogs and Alternatives


IGF-1 Secretion: Intact Dipeptide (H-Pro-Asp-OH) vs. Free Amino Acid Mixture (Pro + Asp)

A Chinese patent (CN201510314607.1) directly compares the effect of the intact dipeptide H-Pro-Asp-OH with a mixture of its constituent free amino acids. The patent explicitly states that 'the dipeptide Pro-Asp, rather than Pro+Asp, can promote the secretion of IGF-1 in animal hepatocytes' [1]. This is a direct, functional differentiation demonstrating that the specific peptide bond is critical for its bioactivity.

Endocrinology Hepatology Peptide Signaling

Bioactivity in IGF-1 Signaling: H-Pro-Asp-OH vs. Untreated Control

A study by Wang et al. (2016) demonstrates that treatment with Pro-Asp significantly upregulates key elements of the IGF-1 signaling pathway in HepG2 cells compared to untreated controls [1]. While not a direct head-to-head comparison with a similar dipeptide, this establishes a clear, quantifiable baseline of activity for H-Pro-Asp-OH in a well-defined cellular model.

Cell Signaling Growth Factors JAK2/STAT5 Pathway

Enzymatic Hydrolysis Rate: H-Pro-Asp-OH vs. Hydrophobic Dipeptides (Leu-Pro)

Studies on prolidase, an enzyme that cleaves X-Pro dipeptide bonds, show a stark difference in substrate specificity. The anionic dipeptide Pro-Asp (and Glu-Pro) is a very poor substrate for wild-type Lactococcus lactis prolidase, whereas hydrophobic dipeptides like Leu-Pro are readily hydrolyzed [1]. This indicates that H-Pro-Asp-OH possesses a different and quantifiably lower susceptibility to this common form of enzymatic degradation compared to more hydrophobic in-class compounds.

Enzymology Peptide Stability Prolidase Substrate Specificity

Structural Influence on Peptide Backbone Degradation: N-terminal Pro vs. Gly in Asp-Containing Hexapeptides

Research using a model hexapeptide (Val-Tyr-Pro-Asp-Gly-Ala) to study aspartate degradation kinetics found that substituting the N-terminal Pro with Gly had a significant and differential effect on degradation pathways [1]. While this evidence is from a longer peptide sequence and is therefore 'Class-level inference', it provides a strong chemical rationale for how the presence of Pro adjacent to Asp can uniquely influence the stability profile of a peptide.

Peptide Stability Formulation Degradation Kinetics

Validated Application Scenarios for H-Pro-Asp-OH in Scientific and Industrial Research


Investigating IGF-1 Regulation and GH-Independent Growth Pathways

Based on the evidence that the intact dipeptide H-Pro-Asp-OH promotes IGF-1 secretion, while a mixture of its constituent amino acids does not [1], this compound is uniquely suited for research aimed at dissecting the peptide-specific regulation of the growth hormone/IGF-1 axis. It serves as a specific molecular probe to study growth-promoting signaling pathways (JAK2/STAT5, ERK, Akt) in hepatocytes, with potential applications in animal nutrition and growth biology [1].

Designing Peptides with Controlled Enzymatic Stability

Research indicates that the Pro-Asp bond is a poor substrate for wild-type prolidase compared to hydrophobic Pro-X dipeptides [1]. This makes H-Pro-Asp-OH a valuable starting point for designing larger peptides or peptidomimetics that require resistance to this form of proteolytic cleavage. It is particularly relevant for developing longer-acting peptide-based probes or therapeutics where modulating metabolic stability is a primary goal.

Studies on Peptide Degradation and Formulation Stability

The unique chemical behavior of the Asp residue when adjacent to Pro, which differs significantly from sequences like Gly-Asp in terms of degradation pathways and rates [1], positions H-Pro-Asp-OH as a key model compound. It is ideal for fundamental studies on peptide stability, including the formation of cyclic imides and amide bond hydrolysis. This knowledge is directly applicable to the formulation of peptide therapeutics and the development of stable peptide-based reagents.

Use as a Substrate for Prolinase and Prolidase Mutant Studies

H-Pro-Asp-OH is a recognized substrate for prolinase (proline iminopeptidase) and has been used to study the substrate specificity of prolidase mutants [1]. Its poor interaction with wild-type enzymes makes it an excellent tool for characterizing engineered enzyme variants designed to accept anionic substrates. This application is central to protein engineering and the development of novel biocatalysts for industrial or analytical purposes.

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